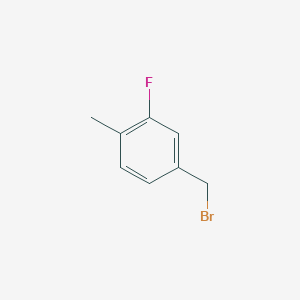

3-氟-4-甲基苄基溴

描述

3-Fluoro-4-methylbenzyl bromide is a chemical compound that has been referenced in various research contexts, particularly in the synthesis of radiolabeled compounds for neuroimaging and other biological applications. The compound's derivatives and analogues have been utilized in the development of positron emission tomography (PET) radiotracers, as well as in the synthesis of other biologically active molecules .

Synthesis Analysis

The synthesis of 3-Fluoro-4-methylbenzyl bromide-related compounds often involves multi-step reactions with good overall yields. For instance, the synthesis of fluorobenzyl analogues of DASB, a compound targeting the serotonin transporter, involves the use of p-[18F]fluorobenzyl iodide, which is routinely produced for several neuroimaging agents . Another study describes the synthesis of 4-[(18)F]fluorobenzylamine, a versatile building block for PET radiotracers, through a transition metal-assisted reduction process . Additionally, the synthesis of related compounds such as 2-bromo-3-fluorobenzonitrile has been achieved through bromodeboronation of aryl boronic acids .

Molecular Structure Analysis

The molecular structure of compounds related to 3-Fluoro-4-methylbenzyl bromide has been elucidated using various analytical techniques, including X-ray crystallography. For example, the crystal structure of (Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one was determined, revealing details about the orientation of the fluorobenzyl groups and the existence of hydrogen bonds that stabilize the crystal structure . Similarly, the structure of 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide was characterized, showing potential as an anticancer agent .

Chemical Reactions Analysis

The reactivity of 3-Fluoro-4-methylbenzyl bromide and its analogues has been explored in various chemical reactions. For instance, the introduction of a new benzyl ether-type protecting group for alcohols, which is introduced by means of the readily prepared benzyl bromide, demonstrates the compound's utility in protecting group chemistry . The action of 4-fluorobenzyl bromide on sulfamic esters under phase transfer conditions has been studied, showing the preparation of N-dialkyled products or corresponding ethers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methylbenzyl bromide derivatives are influenced by the presence of fluorine atoms and other substituents on the benzyl ring. The introduction of fluorine can confer stability against oxidizing conditions and affect the overall reactivity of the compound . The presence of fluorine also plays a role in the biological properties of these compounds, as seen in the in vitro and in vivo studies of fluorobenzyl analogues of DASB .

科学研究应用

PET成像放射性示踪剂合成

3-氟-4-甲基苄基溴已被用于制备氟苄基溴,它是氟代α-氨基酸不对称合成中的中间体。这些酸在正电子发射断层扫描(PET)放射性示踪剂的开发中很重要,PET是一种医学诊断中的关键成像技术(Zaitsev等人,2002年)。

功能化化合物合成

该化合物已通过串联SN2-SNAr反应序列参与了4H-1-苯并吡喃的合成。该过程产生高官能化的产物,在各种化学合成和药物应用中至关重要(Bunce等人,2008年)。

低碳钢的缓蚀

一项研究证明了3-氟-4-甲基苄基溴的衍生物(特别是离子液体)在酸性环境中作为低碳钢的有效缓蚀剂。该应用在金属保存至关重要的工业环境中尤为相关(Bhaskaran等人,2019年)。

色谱应用

该化合物已被用于创建一种新的电致衍生化试剂,提高了气相色谱电子捕获质谱(GC-EC-MS)的检测灵敏度。该应用在分析化学中很重要,特别是在痕量元素的检测中(Murugaiah等人,2006年)。

磺酰胺酯烷基化

已经研究了3-氟-4-甲基苄基溴对磺酰胺酯的作用,显示了在制备N-二烷基化产物或相应醚方面的潜力。这在有机合成中很重要,为新化合物提供了途径(Debbabi等人,2005年)。

药理学研究

虽然没有直接涉及3-氟-4-甲基苄基溴,但其结构类似物已在药理学中得到研究。例如,4-甲基苄基(3S, 4R)-3-氟-4-[(嘧啶-2-氨基)甲基]哌啶-1-羧酸盐,一种选择性的N-甲基-D-天冬氨酸(NMDA)受体拮抗剂,被证明具有治疗重度抑郁症的潜力(Garner等人,2015年)。

热解研究

该化合物已用于热解研究,特别是在甲基苄基自由基的热分解中,这是一个与理解燃烧和化学反应动力学有关的过程(Fernandes等人,2002年)。

放射化学合成

据报道,使用3-氟-4-甲基苄基溴衍生物合成了放射性配体,例如用于成像组胺H3受体的氟代普罗西番。这对于开发用于临床研究的PET成像剂至关重要(Iwata等人,2000年)。

溶剂分解研究

已经研究了苄基和苯甲酰卤化物的溶剂分解,包括3-氟-4-甲基苄基溴的衍生物,以了解有机化学中的反应机理和动力学(Park等人,2019年)。

光动力疗法应用

已经合成了3-氟-4-甲基苄基溴的衍生物并评估了它们在光动力疗法中的潜力,特别是在治疗癌症方面(Pişkin等人,2020年)。

离子液晶

已经报道了基于咪唑鎓盐的离子液晶的合成和研究,包括3-氟-4-甲基苄基溴的衍生物。这些材料在电化学和材料科学中具有潜在应用(Dobbs等人,2006年)。

安全和危害

3-Fluoro-4-methylbenzyl bromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes burns by all exposure routes and is a corrosive material . The safety information pictograms indicate danger . The hazard statements include H314 , H302, and H412 . Precautionary statements include P264, P270, P273, P301 + P312, and P501 .

属性

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOACSNDETIDTAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379124 | |

| Record name | 3-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methylbenzyl bromide | |

CAS RN |

145075-44-1 | |

| Record name | 3-Fluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145075-44-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)

![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)